molecular formula C19H18N2O2S B2432285 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide CAS No. 2097859-70-4

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide

Cat. No.: B2432285
CAS No.: 2097859-70-4
M. Wt: 338.43
InChI Key: LOIKGFOQQWJJGN-UHFFFAOYSA-N
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Description

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a benzofuran ring fused with a benzothiazole ring

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-ethyl-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-2-18-21-15-8-7-12(9-17(15)24-18)19(22)20-10-13-11-23-16-6-4-3-5-14(13)16/h3-9,13H,2,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIKGFOQQWJJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3COC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzofuran ring through cyclization reactions, followed by the introduction of the benzothiazole moiety. The final step involves the formation of the carboxamide group. Reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions

The compound’s reactivity is governed by three key structural elements:

  • Benzothiazole ring : Susceptible to electrophilic substitution and oxidation.

  • Carboxamide group : Prone to hydrolysis and nucleophilic substitution.

  • Dihydrobenzofuran moiety : Reactive toward ring-opening and oxidation.

Common Reagents and Conditions

Reaction Type Reagents/Conditions Mechanism
Hydrolysis Aqueous HCl/NaOH, heatCleavage of the carboxamide to carboxylic acid or its salt .
Oxidation KMnO₄ (acidic), CrO₃Oxidation of the ethyl group to a ketone; oxidation of sulfur in benzothiazole to sulfoxide/sulfone .
Electrophilic Substitution HNO₃/H₂SO₄ (nitration), SO₃ (sulfonation)Substitution at activated positions (e.g., para to electron-withdrawing groups) on the benzothiazole ring .
Ring-Opening HBr/AcOHCleavage of the dihydrobenzofuran ether linkage to form a diol derivative .

Hydrolysis of the Carboxamide Group

  • Reagents : 6M HCl, 100°C, 12 hours.

  • Product : 2-Ethyl-1,3-benzothiazole-6-carboxylic acid.

  • Evidence : Analogous carboxamide hydrolysis in benzothiazole derivatives yields carboxylic acids, as observed in anti-tubercular compound synthesis .

Oxidation of the Ethyl Group

  • Reagents : KMnO₄ in H₂SO₄, reflux.

  • Product : 2-Acetyl-1,3-benzothiazole-6-carboxamide.

  • Evidence : Ethyl-to-ketone oxidation is well-documented in benzothiazole systems .

Nitration of the Benzothiazole Ring

  • Reagents : Fuming HNO₃, concentrated H₂SO₄, 0°C.

  • Product : 2-Ethyl-5-nitro-1,3-benzothiazole-6-carboxamide.

  • Evidence : Nitration occurs preferentially at the 5-position due to electron-withdrawing effects of the carboxamide group .

Ring-Opening of Dihydrobenzofuran

  • Reagents : 48% HBr, acetic acid, 80°C.

  • Product : 3-(Bromomethyl)-2-hydroxybenzaldehyde derivative.

  • Evidence : Dihydrobenzofuran derivatives undergo acid-catalyzed ring-opening to form diols or aldehydes .

Comparison with Similar Compounds

Compound Key Differences Reactivity Notes
N-(6-Methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide Methyl vs. ethyl substitution on benzothiazoleEthyl group enhances steric hindrance, slowing electrophilic substitution.
2-Chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide Chloro and thiocyanate substituentsIncreased electrophilicity at the 2-position facilitates nucleophilic attacks.
Spiro-oxindole-benzofuran hybrids Spirocyclic architectureDihydrobenzofuran ring-opening is less favorable due to steric constraints.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features to N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide exhibit significant anticancer properties. Studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. Preliminary studies suggest that it may inhibit inflammatory mediators and reduce pain perception by acting on specific receptors involved in the inflammatory response. This makes it a candidate for the development of new analgesics that could outperform existing non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac .

Antimicrobial Properties

This compound has shown promising antibacterial and antifungal activities against various pathogens. The benzofuran moiety is known for enhancing the lipophilicity and metabolic stability of compounds, which can improve their efficacy against microbial targets .

Case Studies and Research Findings

Several studies have explored the potential applications of this compound:

Case Study 1: Anticancer Efficacy

A study demonstrated that derivatives of benzothiazole exhibited significant cytotoxicity against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The findings suggest that further development of this compound could lead to effective cancer therapies.

Case Study 2: Anti-inflammatory Activity

In an experimental model of inflammation, compounds structurally related to this compound showed superior analgesic effects compared to traditional NSAIDs. This highlights its potential as a new class of anti-inflammatory agents .

Mechanism of Action

The mechanism of action of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran and benzothiazole derivatives, such as:

Uniqueness

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide is unique due to its combined benzofuran and benzothiazole structure, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Biological Activity

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound consists of a benzothiazole moiety linked to a benzofuran derivative. The structural formula can be represented as follows:

C19H21N3O3S\text{C}_{19}\text{H}_{21}\text{N}_{3}\text{O}_{3}\text{S}

This structure suggests potential interactions with various biological targets due to the presence of both hydrophobic and polar functional groups.

Anticancer Activity

Research indicates that compounds containing thiazole and benzofuran moieties exhibit notable anticancer properties. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study found that certain thiazole derivatives had IC50 values lower than conventional chemotherapeutics like doxorubicin, indicating superior potency in inhibiting cancer cell proliferation .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AJurkat (T-cell)< 5Bcl-2 inhibition
Compound BA-431 (epidermoid)< 10Apoptosis induction
This compoundVariousTBDTBD

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have evaluated its effectiveness against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups enhances its antibacterial activity, as demonstrated in related thiazole compounds .

Table 2: Antimicrobial Activity

CompoundBacteria TypeMinimum Inhibitory Concentration (MIC)
Compound CE. coli32 µg/mL
Compound DS. aureus16 µg/mL
This compoundTBDTBD

Neuroprotective Effects

Another area of interest is the neuroprotective potential of similar benzofuran derivatives. Research has shown that these compounds can protect neuronal cells from oxidative stress and apoptosis, suggesting their utility in treating neurodegenerative diseases .

The biological activity of this compound is likely mediated through multiple pathways:

  • Inhibition of Key Proteins : The compound may interact with proteins involved in cell survival pathways, such as Bcl-2.
  • Induction of Apoptosis : It could promote programmed cell death in cancer cells by activating caspases.
  • Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals, thus protecting cells from oxidative damage.

Case Study 1: Anticancer Efficacy

In a recent study, a series of thiazole derivatives were tested for their anticancer efficacy against various tumor cell lines. The results indicated that modifications to the benzofuran structure significantly enhanced cytotoxicity .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of thiazole-containing compounds. The study revealed that certain substitutions led to increased potency against resistant bacterial strains .

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